molecular formula C21H20N4O B7720350 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

Katalognummer B7720350
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: AVTYCOQFEUMFPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide” is a compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .


Synthesis Analysis

The synthesis of quinolinyl-pyrazoles, including “this compound”, involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These pyrazoloquinolines, upon substitution, yield the final compound with good yield under tetrahydrofuran solvent medium .

Wirkmechanismus

P2X3 receptors are expressed on sensory neurons and play a key role in chronic pain signaling. ATP binding to these receptors leads to the activation of ion channels, resulting in the release of neurotransmitters that signal pain. N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide selectively binds to P2X3 receptors and inhibits their activation, thereby reducing pain signaling.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce pain behavior in animal models of chronic pain. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide is its selectivity for P2X3 receptors, which reduces the risk of off-target effects. However, the limited availability of this compound and its high cost may be a limitation for some research groups.

Zukünftige Richtungen

Future research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide could focus on optimizing its pharmacokinetic properties, developing novel formulations for improved delivery, and exploring its potential for combination therapy with other pain medications. Additionally, further studies are needed to determine the efficacy and safety of this compound in clinical trials.

Synthesemethoden

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide involves several steps, starting with the reaction of 3-methylbenzoyl chloride with 2-aminopyrazolo[3,4-b]quinoline to form the intermediate, N-(3-methylbenzoyl)-2-aminopyrazolo[3,4-b]quinoline. This intermediate is then reacted with ethylmagnesium bromide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been studied extensively in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. It has been shown to selectively inhibit the ATP-gated ion channel P2X3, which is involved in pain signaling. This mechanism of action makes this compound a promising candidate for the development of novel pain therapies.

Eigenschaften

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-4-25-20-17(12-15-9-6-8-14(3)18(15)22-20)19(24-25)23-21(26)16-10-5-7-13(2)11-16/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYCOQFEUMFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.